molecular formula C3H4N4OS B3034829 4-amino-3-sulfanyl-1,2,4-triazin-5(4H)-one CAS No. 23702-90-1

4-amino-3-sulfanyl-1,2,4-triazin-5(4H)-one

Cat. No.: B3034829
CAS No.: 23702-90-1
M. Wt: 144.16 g/mol
InChI Key: TZKRXCKERSCAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-3-sulfanyl-1,2,4-triazin-5(4H)-one is a compound belonging to the family of organic compounds known as triazinones. It is an important intermediate in the synthesis of several important drugs and can be used in various laboratory experiments. The compound is also known as this compound, or 4-AS-1,2,4-T-5(4H)-one.

Scientific Research Applications

Antimicrobial and Larvicidal Activities

  • Novel derivatives of 4-amino-3-sulfanyl-1,2,4-triazin-5(4H)-one have shown antimicrobial properties against various bacterial and fungal pathogens. Additionally, these derivatives exhibit mosquito larvicidal activity, showcasing their potential in pest control and public health applications (Kumara et al., 2015).

Structural Studies and Chemical Properties

  • The structural and chemical properties of this compound derivatives have been extensively studied. These compounds form various angles and bonds in their molecular structures, leading to diverse chemical behaviors and potential applications in material science and chemistry (Fun et al., 2011).

Fungicidal Activity

  • Some derivatives of this compound have demonstrated promising fungicidal activity. This suggests their potential use in agricultural sciences for protecting crops against fungal infections (El-Telbani et al., 2007).

Synthesis and Molecular Structure

  • Research has focused on the synthesis and molecular structure of various derivatives of this compound. These studies contribute to a deeper understanding of the compound's potential in drug design and development (Hwang et al., 2006).

Pharmaceutical Applications

  • Certain derivatives of this compound have been explored for their potential pharmaceutical applications, particularly in the development of new drugs with minimized toxicity and enhanced efficacy (Chalenko et al., 2019).

Anti-HIV Activity

  • Some synthesized derivatives of this compound have been tested for anti-HIV-1 activity, showing promise as potential treatments or preventive measures against HIV (Wu et al., 2007).

Antimicrobial Derivatives

  • Derivatives of this compound have been synthesized and tested for antimicrobial activities, indicating their potential as novel antibacterial and antifungal agents (Mange et al., 2013).

Properties

IUPAC Name

4-amino-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4OS/c4-7-2(8)1-5-6-3(7)9/h1H,4H2,(H,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKRXCKERSCAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=S)N(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 22 parts glyoxylic acid in 22 parts water is slowly added to a hot, stirred solution of 32 parts thiocarbohydrazide in 350 parts water. The resulting mixture is refluxed until no further precipitate is formed. Upon cooling, essentially pure 4-amino-2,3-dihydro-3-thiono-as-triazin-5(4H)-one having a melting point of 211°-215° C. is obtained by filtration.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-amino-3-sulfanyl-1,2,4-triazin-5(4H)-one
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4-amino-3-sulfanyl-1,2,4-triazin-5(4H)-one
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4-amino-3-sulfanyl-1,2,4-triazin-5(4H)-one
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4-amino-3-sulfanyl-1,2,4-triazin-5(4H)-one
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4-amino-3-sulfanyl-1,2,4-triazin-5(4H)-one
Reactant of Route 6
4-amino-3-sulfanyl-1,2,4-triazin-5(4H)-one

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